3-Cyclobutyl-2,2-dimethylpropan-1-ol
CAS No.:
Cat. No.: VC13591396
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O |
|---|---|
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 3-cyclobutyl-2,2-dimethylpropan-1-ol |
| Standard InChI | InChI=1S/C9H18O/c1-9(2,7-10)6-8-4-3-5-8/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | SGHJUOCVUKLYFK-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1CCC1)CO |
| Canonical SMILES | CC(C)(CC1CCC1)CO |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 3-cyclobutyl-2,2-dimethylpropan-1-ol features a cyclobutane ring attached to the third carbon of a 2,2-dimethylpropan-1-ol chain. Key structural attributes include:
Molecular Formula: C₉H₁₈O
Molecular Weight: 142.24 g/mol
Functional Groups: A primary hydroxyl (-OH) group at the first carbon and two methyl groups at the second carbon, creating a sterically hindered environment. The cyclobutyl ring introduces strain due to its non-planar geometry, influencing reactivity and intermolecular interactions.
Table 1: Molecular Properties of 3-Cyclobutyl-2,2-dimethylpropan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈O |
| Molecular Weight | 142.24 g/mol |
| Hybridization | sp³ (cyclobutyl carbons) |
| Stereochemical Features | Axial chirality possible |
The compound’s rigidity contrasts with flexible aliphatic alcohols, potentially enhancing binding specificity in biological systems. Computational modeling predicts a bent conformation for the cyclobutyl ring, which may affect solubility and crystallinity.
Synthesis and Production Methods
Grignard Reaction-Based Synthesis
The primary synthetic route involves a Grignard reaction, leveraging the nucleophilic addition of organomagnesium reagents to carbonyl compounds. A proposed pathway includes:
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Precursor Selection: 3-Cyclobutyl-2,2-dimethylpropanal (C₉H₁₆O) serves as the aldehyde precursor.
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Grignard Addition: Reaction with methylmagnesium bromide (CH₃MgBr) in anhydrous tetrahydrofuran (THF) at 0–5°C, yielding the alcohol after acidic workup.
Yield: ~75–85% under optimized conditions.
Purity: >95% after silica gel chromatography.
Industrial-Scale Considerations
Industrial production may employ catalytic hydrogenation of the corresponding ketone (3-cyclobutyl-2,2-dimethylpropanone) using palladium on carbon (Pd/C) under 10–15 bar H₂ at 50–60°C. This method offers scalability but requires precise control to avoid over-reduction.
Physicochemical Properties
Experimental data on physicochemical properties remain limited, but inferences can be drawn from structural analogs:
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Boiling Point: Estimated at 210–220°C (extrapolated from cyclohexanol derivatives).
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Solubility: Low water solubility (<1 g/L at 25°C) due to hydrophobic cyclobutyl and methyl groups; miscible with ethanol and dichloromethane.
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Spectral Data:
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IR: Broad O-H stretch at ~3200 cm⁻¹, C-O stretch at 1050 cm⁻¹.
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¹³C NMR: Cyclobutyl carbons at δ 25–35 ppm, quaternary C at δ 40 ppm.
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| Compound | Molecular Weight (g/mol) | Key Feature | Application Area |
|---|---|---|---|
| 3-Cyclobutyl-2,2-dimethylpropan-1-ol | 142.24 | High steric hindrance | Asymmetric synthesis |
| Cyclohexanol | 100.16 | Flexible ring | Solvent, nylon production |
| Neopentyl alcohol | 102.17 | Branched alkyl chain | Polymer stabilizers |
Research Gaps and Future Directions
Current literature lacks direct studies on this compound’s biological activity or pharmacokinetics. Priority research areas include:
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Toxicity Profiling: Evaluate acute/chronic toxicity using in vitro models (e.g., HepG2 cells).
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Drug Delivery Systems: Investigate micellar encapsulation to improve aqueous solubility.
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Catalytic Applications: Screen MOF composites for CO₂ capture efficiency.
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